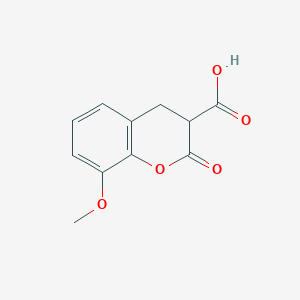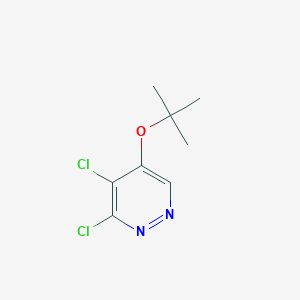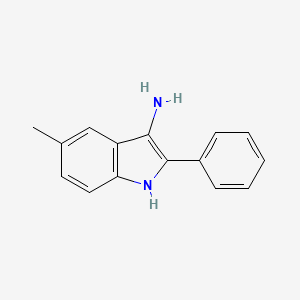![molecular formula C9H9N3O2S B11882206 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as EDC-HCl .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (PHD2). By inhibiting this enzyme, the compound can affect various cellular processes, including angiogenesis and erythropoiesis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
- 2-Trifluoromethyl/sulfonamido-5,6-diarylsubstitutedimidazo[2,1-b]-1,3,4-thiadiazole derivatives
Uniqueness
6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific cyclopropyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These structural features may contribute to its selectivity and potency as an anticancer agent .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-11-12-7(8(13)14)6(5-2-3-5)10-9(12)15-4/h5H,2-3H2,1H3,(H,13,14) |
Clave InChI |
GUJHBPLVHOTMCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C(N=C2S1)C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

